molecular formula  C27H41N B600710 Solanidiene CAS No. 26516-51-8

Solanidiene

Cat. No. B600710
CAS RN: 26516-51-8
M. Wt: 379.632
InChI Key:
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Description

Solanidiene, also known as Solanthrene, is a compound isolated from the leaves of Solanum tuberosum . It has a molecular weight of 379.62 and a molecular formula of C27H41N .


Synthesis Analysis

The synthesis of Solanidiene involves a concise asymmetric synthesis of two naturally occurring seco-type cholestane alkaloids from (−)-diosgenin with a linear reaction sequence of 12 steps . The synthetic strategy includes the highly controlled establishment of highly functionalized octahydroindolizine and 1-oxa-6-azaspiro .


Molecular Structure Analysis

The molecular structure of Solanidiene is complex, with a steroidal skeleton linked to a nitrogen atom . It is characterized by a 1-oxa-6-azapiro .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Solanidiene include a series of hydroxylation, transamination, oxidation, cyclization, dehydration, and reduction reactions . A key step in the synthesis is the ring-rearrangement from spirosolane to solanidane via C-16 hydroxylation .


Physical And Chemical Properties Analysis

Solanidiene is a white powder with a molecular formula of C27H43NO and a molecular weight of 397.6 .

Scientific Research Applications

  • Anti-inflammatory Activity : Solanine A, a steroidal alkaloid derived from Solanum nigrum, shows significant anti-inflammatory activity. It suppresses the production of nitric oxide and prostaglandin E2 in stimulated cells and reduces inflammation in animal models. This compound inhibits the nuclear translocation of NF-κB and suppresses other signaling pathways like ERK1/2, Akt, and STAT1, suggesting its potential as a treatment for inflammatory diseases (Zhao et al., 2018).

  • Anticancer Properties : Solanine has shown promising results in inhibiting cancer cell growth and inducing apoptosis. In breast cancer models, solanine significantly suppressed tumor growth and exhibited chemotherapeutic effects by promoting apoptosis and inhibiting cell proliferation and angiogenesis (Mohsenikia et al., 2013). Similarly, in gastric cancer, solanine suppresses tumorigenesis by inhibiting cell proliferation and inducing cell cycle arrest and apoptosis. It also deactivates AAMDC-regulated autophagy pathways (Tang et al., 2023).

  • Mechanisms of Action : Various studies have explored the mechanisms through which solanine exerts its effects. In prostate cancer, solanine inhibits growth by blocking cell cycle proteins and activating ROS/P38 signaling pathways (Pan et al., 2016). Additionally, it induces ROS-mediated autophagy through activation of endoplasmic reticulum stress and inhibition of the Akt/mTOR pathway (Hasanain et al., 2015).

  • Toxicological Considerations : Despite its potential benefits, solanine is known to have toxic effects. Pharmacological studies have shown that solanine is poorly absorbed from the gastrointestinal tract and rapidly eliminated, but at high doses, it can accumulate in the liver, spleen, and kidneys. It has been found toxic to embryos and can cause CNS depression leading to death in animal models (Nishie et al., 1971).

Safety And Hazards

Solanidiene is harmful if swallowed and is suspected of damaging fertility or the unborn child . It may cause long-lasting harmful effects to aquatic life . Therefore, it should be handled with care, and protective measures should be taken when using this product .

Future Directions

The therapeutic value and the challenges of the solanum steroidal glycoalkaloid family, which includes Solanidiene, are currently being researched . This research could provide new insights for future research towards clinical development .

properties

IUPAC Name

(1S,2S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h5,7,9,17-18,20-25H,6,8,10-16H2,1-4H3/t17-,18+,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUKDQDMGIMFPT-LTLBHDAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC=C6)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solanthrene

CAS RN

26516-51-8
Record name Solanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOLANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V141W1W34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
13
Citations
KTMP CASI, AD EVcENIJA, DR COLtC - academia.edu
… Narnely, solanidine was converted to 3B-acetoxy-5, 20 (22)-solanidiene which was oxidized with sodium periodate-iodide system at pH 7-8 at room temperature for 2 h. The obtained …
Number of citations: 2 www.academia.edu
LC Craig, WA Jacobs - Science, 1943 - science.org
… Thus from the solanidine derivative, solanidiene, on dehydrogenation with selenium, Soltys and Wallenfels3 reported the formation of the characteristic sterol degradation product, …
Number of citations: 17 www.science.org
V Prelog, O Jeger - The Alkaloids: Chemistry and Physiology, 1953 - Elsevier
… The isomeric A2~4-solanidiene is obtainable by the thermal decomposition of benzoylA4-solaniden-38-01 (6, 24, 45, 54, 55). The A3.6-solanidiene can be partially reduced over a …
Number of citations: 58 www.sciencedirect.com
PJE Vronen, N Koval, A Groot - Arkivoc, 2004 - arkat-usa.org
… the formation of solanidiene in 9% yield, but lowering the amount of acid in the hydrolysis step from 2M to 1M HCl in ethanol reduced the formation of solanidiene to a negligible amount. …
Number of citations: 22 www.arkat-usa.org
J McKenna - Quarterly reviews, chemical society, 1953 - pubs.rsc.org
… The secondary hydroxyl group is eliminated as water when solanidine hydrochloride is heated 7 and a doubly unsaturated base solanthrene or solanidiene, C,,H,,N, is produced ; some …
Number of citations: 16 pubs.rsc.org
KM Penov Gaši, DR Čolic, ON Arcson… - Collection of …, 1996 - cccc.uochb.cas.cz
Oxidation of solanidine and some of its derivatives with mercury(II) acetate in acetone afforded corresponding N-22 immonium perchlorates or 22(23)-enamines. It has been found that …
Number of citations: 5 cccc.uochb.cas.cz
M Friedman, GM McDonald… - Critical reviews in plant …, 1997 - Taylor & Francis
… ethanolamine to their acetonitrile-water (35:65) eluent, were able to separate all the partial hydrolysis products of either solanine or chaconine as well as solanidine and solanidiene. …
Number of citations: 571 www.tandfonline.com
T Reichstein, H Reich - Annual Review of Biochemistry, 1946 - annualreviews.org
156 RElCHSTEIN AND REICH sodium and alcohol. An isomeric diol, mp 1920 (I), described by Marker et at.(10, 11) is produced from III by catalytic hydrogenation. In the recent English …
Number of citations: 28 www.annualreviews.org
G Powell - Science, 1943 - science.org
… Thus from the solanidine derivative, solanidiene, on dehydrogenation with selenium, Soltys and Wallenfels3 reported the formation of the characteristic sterol degradation product, …
Number of citations: 0 www.science.org
LH Briggs, RP Newbold, NE Stace - Journal of the Chemical Society …, 1942 - pubs.rsc.org
… also the formation of solanidiene (solanthrene) during the hydrolysis of solanine ; Soltys and Wallenfels, Zoc. cit.]. The melting point of solasodiene obtained by other workers is higher …
Number of citations: 26 pubs.rsc.org

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